molecular formula C24H8F26O B3031123 1,1'-Oxybis[4-(tridecafluorohexyl)benzene CAS No. 151707-03-8

1,1'-Oxybis[4-(tridecafluorohexyl)benzene

Cat. No.: B3031123
CAS No.: 151707-03-8
M. Wt: 806.3 g/mol
InChI Key: CLBGZIRSQYPYBK-UHFFFAOYSA-N
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Description

1,1’-Oxybis[4-(tridecafluorohexyl)benzene] is a fluorinated aromatic ether compound with the molecular formula C24H8F26O. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation. It is often used in various industrial applications due to its exceptional performance characteristics.

Preparation Methods

The synthesis of 1,1’-Oxybis[4-(tridecafluorohexyl)benzene] typically involves the reaction of 4-(tridecafluorohexyl)phenol with a suitable oxidizing agent to form the ether linkage. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield. Industrial production methods may involve continuous flow reactors to optimize the synthesis process and achieve higher efficiency.

Chemical Reactions Analysis

1,1’-Oxybis[4-(tridecafluorohexyl)benzene] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1’-Oxybis[4-(tridecafluorohexyl)benzene] has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of advanced materials and polymers with unique properties.

    Biology: Investigated for its potential use in biological systems due to its stability and resistance to degradation.

    Industry: Utilized in the production of high-performance coatings, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of 1,1’-Oxybis[4-(tridecafluorohexyl)benzene] involves its interaction with molecular targets through its fluorinated aromatic rings and ether linkage. These interactions can affect various pathways, leading to the compound’s unique properties and effects. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used.

Comparison with Similar Compounds

1,1’-Oxybis[4-(tridecafluorohexyl)benzene] can be compared with other similar fluorinated aromatic ethers, such as:

  • 1,1’-Oxybis[4-(pentafluorophenyl)benzene]
  • 1,1’-Oxybis[4-(heptafluoropropyl)benzene]

These compounds share similar structural features but differ in the length and degree of fluorination of their alkyl chains. The unique properties of 1,1’-Oxybis[4-(tridecafluorohexyl)benzene] arise from its specific fluorination pattern, which imparts higher thermal stability and chemical resistance compared to its analogs.

Properties

IUPAC Name

1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-4-[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H8F26O/c25-13(26,15(29,30)17(33,34)19(37,38)21(41,42)23(45,46)47)9-1-5-11(6-2-9)51-12-7-3-10(4-8-12)14(27,28)16(31,32)18(35,36)20(39,40)22(43,44)24(48,49)50/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBGZIRSQYPYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC2=CC=C(C=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H8F26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631466
Record name 1,1'-Oxybis[4-(tridecafluorohexyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

806.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151707-03-8
Record name 1,1'-Oxybis[4-(tridecafluorohexyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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